Ptaeroxylin Ptaeroxylin 5-hydroxy-2,8-dimethyl-6,9-dihydropyrano[3,2-h][1]benzoxepin-4-one is an oxacycle.
Ptaeroxylin is a natural product found in Cedrelopsis grevei with data available.
Brand Name: Vulcanchem
CAS No.: 14729-11-4
VCID: VC20978427
InChI: InChI=1S/C15H14O4/c1-8-3-4-10-12(18-7-8)6-13-14(15(10)17)11(16)5-9(2)19-13/h3,5-6,17H,4,7H2,1-2H3
SMILES: CC1=CCC2=C(C=C3C(=C2O)C(=O)C=C(O3)C)OC1
Molecular Formula: C15H14O4
Molecular Weight: 258.27 g/mol

Ptaeroxylin

CAS No.: 14729-11-4

Cat. No.: VC20978427

Molecular Formula: C15H14O4

Molecular Weight: 258.27 g/mol

* For research use only. Not for human or veterinary use.

Ptaeroxylin - 14729-11-4

Specification

CAS No. 14729-11-4
Molecular Formula C15H14O4
Molecular Weight 258.27 g/mol
IUPAC Name 5-hydroxy-2,8-dimethyl-6,9-dihydropyrano[3,2-h][1]benzoxepin-4-one
Standard InChI InChI=1S/C15H14O4/c1-8-3-4-10-12(18-7-8)6-13-14(15(10)17)11(16)5-9(2)19-13/h3,5-6,17H,4,7H2,1-2H3
Standard InChI Key IUIHYYSAVUBPQO-UHFFFAOYSA-N
SMILES CC1=CCC2=C(C=C3C(=C2O)C(=O)C=C(O3)C)OC1
Canonical SMILES CC1=CCC2=C(C=C3C(=C2O)C(=O)C=C(O3)C)OC1

Introduction

Chemical Structure and Properties

Ptaeroxylin (5-hydroxy-2,8-dimethyl-6,9-dihydropyrano[3,2-h]benzoxepin-4-one) is an oxacycle with the molecular formula C₁₅H₁₄O₄. The compound features a distinctive oxepinochromone structure, combining a chromone core with a seven-membered oxygen heterocyclic ring . Its chemical identity is well-established in various databases and literature.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Ptaeroxylin

PropertyValueReference
CAS Registry Number14729-11-4
Molecular FormulaC₁₅H₁₄O₄
Molecular Weight258.27 g/mol
IUPAC Name5-hydroxy-2,8-dimethyl-6,9-dihydropyrano[3,2-h]benzoxepin-4-one
Standard InChIInChI=1S/C15H14O4/c1-8-3-4-10-12(18-7-8)6-13-14(15(10)17)11(16)5-9(2)19-13/h3,5-6,17H,4,7H2,1-2H3
Standard InChIKeyIUIHYYSAVUBPQO-UHFFFAOYSA-N
SMILESCC1=CCC2=C(C=C3C(=C2O)C(=O)C=C(O3)C)OC1

The compound is characterized by its oxygen-containing heterocyclic structure, combining a chromone skeleton with a seven-membered oxepin ring . This unique structural arrangement contributes to its diverse biological activities.

Natural Sources and Occurrence

Primary Botanical Sources

Ptaeroxylin is primarily isolated from Ptaeroxylon obliquum (Thunb.) Radlk, commonly known as sneezewood tree, which is indigenous to southern Africa . This medicinal plant belongs to the Rutaceae family and is native to South Africa, Mozambique, and Zimbabwe .

Additionally, ptaeroxylin has been reported in Cedrelopsis grevei, further demonstrating its presence across different plant genera .

Isolation and Synthesis

Extraction Methods

Ptaeroxylin is typically extracted from the leaves of P. obliquum using various solvent systems. The most common extraction method involves:

  • Initial extraction with acetone to obtain crude leaf extracts

  • Reconstitution in chloroform and water (1:1) mixture

  • Sequential fractionation using various solvents including n-hexane, chloroform, and methanol

  • Isolation of the compound through column chromatography using silica gel as the stationary phase

The chloroform fraction typically yields ptaeroxylin and related compounds following purification .

Chemical Synthesis

The first total synthesis of ptaeroxylin was reported by Moody and colleagues, with several improvements documented in subsequent years . The synthetic route involves:

  • Starting with chromenone noreugenin

  • Selective reaction of the 7-hydroxyl group

  • Allylation of the 5-hydroxyl group

  • Claisen rearrangement under microwave conditions with concomitant deprotection of the 7-hydroxyl

  • Alkylation of the 7-hydroxyl with the appropriate allyl bromide

  • Ring-closing metathesis to form the seven-membered oxygen heterocyclic ring

This synthetic pathway provides access to ptaeroxylin and structurally related natural products including ptaeroxylinol and eranthin .

Biological Activities and Pharmacological Properties

Antifungal Properties

Ptaeroxylin has demonstrated significant antifungal activity against various pathogenic fungi. In particular:

Table 2: Antifungal Activity of Ptaeroxylin and Related Compounds

Target OrganismEffective ConcentrationObservationsReference
Rhizoctonia solaniMIC 8 μg/ml (obliquumol)Most susceptible fungus
Aspergillus nigerMIC 80 μg/ml (crude extract)Pharmacologically significant activity
Colletotrichum gloeosporioidesMIC 80 μg/ml (crude extract)Pharmacologically significant activity
Penicillium digitatumMIC 80 μg/ml (crude extract)Pharmacologically significant activity
Candida albicansGood activity reportedExcellent activity noted with obliquumol
Cryptococcus neoformansMIC 4.9 μM (12-O-acetylptaeroxylinol)Highest activity among tested compounds

Research indicates that ptaeroxylin and related compounds from P. obliquum could serve as potential natural fungicides, particularly if the promising in vitro results can be confirmed under field conditions .

Antibacterial Properties

Extracts containing ptaeroxylin have shown significant antibacterial activity against various bacterial strains, particularly those associated with wound infections :

  • Minimum inhibitory concentrations ranging from 4 to 128 μg/mL against tested bacterial strains

  • Potentiation of ciprofloxacin activity, with 2-64 fold reductions in the MIC when bacteria were exposed to P. obliquum extracts

  • Synergistic effects observed in time-kill studies, where combinations of the extracts with ciprofloxacin inhibited bacterial growth below detectable limits after 24 hours of incubation

Antiparasitic Activities

Ptaeroxylin-containing extracts have demonstrated activity against plant parasitic nematodes, particularly Meloidogyne incognita:

  • Lupeol and β-amyrin mixture (compounds frequently co-occurring with ptaeroxylin) showed significant activity on juvenile motility after 24 hours

  • Fractions containing ptaeroxylin and obliquumol showed good activity after 48 hours, with stable paralysis observed up to 72 hours

Anticancer Properties

Research on P. obliquum extracts containing ptaeroxylin has revealed promising antiproliferative activities against several human cancer cell lines:

Table 3: Antiproliferative Activity of P. obliquum Extracts and Compounds

Cell LineObservationsReference
Human breast cancer (MCF-7)Selective cytotoxicity reported
Hepatocarcinoma (HepG2)IC₅₀ values ranging from 8-200 μg/mL for acetone extracts
Lung adenocarcinoma (A549)Less toxic compared to effects on HepG2
Human cervical cancer (HeLa)IC₅₀ values of 189-247 μg/mL for isolated compounds

Notably, acetone extracts exhibited a high selectivity index (up to 14) against normal Vero cells, suggesting potential therapeutic applications with minimal toxicity to normal cells .

Antioxidant Properties

Extracts from P. obliquum containing ptaeroxylin have demonstrated significant antioxidant activities:

  • The methanol extract showed the highest total phenolic content (275 mg quercetin equivalent/g)

  • Strong DPPH radical scavenging activity with IC₅₀ of 0.125 mg/mL

  • The ethanol extract exhibited the highest total flavonoid content (62.7 mg quercetin equivalent/g)

Structure-Activity Relationships and Chemical Derivatives

Several structural analogs and derivatives of ptaeroxylin have been studied to establish structure-activity relationships:

Related Compounds and Derivatives

Table 4: Ptaeroxylin-Related Compounds and Their Activities

CompoundStructural RelationshipNotable ActivityReference
ObliquumolNovel compound from P. obliquumExcellent activity against C. albicans and R. solani (MIC 8 μg/ml)
PtaeroxylinolHydroxylated derivative-
EranthinAngular isomerSynthesized by similar strategy involving Claisen rearrangement
12-O-AcetyleranthinAcetylated angular isomerHighest activity against C. albicans (MIC 9.9 μM)
12-O-AcetylptaeroxylinolAcetylated linear isomerHighest activity against C. neoformans (MIC 4.9 μM)
O-MethylalloptaeroxylinMethylated derivativeIdentified in P. obliquum extracts

The varying biological activities of these compounds highlight the importance of specific structural features in determining their pharmacological properties.

Research Applications and Future Directions

Current Research Focus

Current research on ptaeroxylin is primarily focused on:

  • Exploring its potential as a natural antimicrobial agent, particularly against drug-resistant fungal pathogens

  • Investigating its anticancer properties and selectivity against various cancer cell lines

  • Developing improved synthetic routes to access ptaeroxylin and structurally related compounds

  • Studying its potential as a modulator of antibiotic activity against resistant bacterial strains

Future Research Directions

Based on the current state of knowledge, several promising research directions can be identified:

  • Field trials to confirm the efficacy of ptaeroxylin as a natural fungicide and nematicide

  • Structure-activity relationship studies to develop more potent derivatives with enhanced biological activities

  • Mechanistic studies to elucidate the molecular basis for the diverse biological activities of ptaeroxylin

  • Investigation of potential synergistic effects with conventional antibiotics and antifungal agents

  • Evaluation of pharmacokinetic properties and in vivo efficacy in appropriate animal models

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